molecular formula C12H21NSi B3099997 (S)-1-Phenyl-N-((trimethylsilyl)methyl)ethanamine CAS No. 135782-16-0

(S)-1-Phenyl-N-((trimethylsilyl)methyl)ethanamine

Cat. No.: B3099997
CAS No.: 135782-16-0
M. Wt: 207.39 g/mol
InChI Key: ZNLUTOAUUHFXKI-NSHDSACASA-N
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Description

(S)-1-Phenyl-N-((trimethylsilyl)methyl)ethanamine is an organic compound that features a phenyl group, a trimethylsilyl group, and an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Phenyl-N-((trimethylsilyl)methyl)ethanamine typically involves the protection of the amine group using a trimethylsilyl group. One common method is the reaction of the amine with chlorotrimethylsilane in the presence of a base such as triethylamine . The reaction proceeds through an S_N2-like mechanism where the amine attacks the silicon atom, displacing the chloride ion .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated derivatization protocols. These protocols ensure high yield and purity of the product by optimizing reaction conditions such as temperature, time, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

(S)-1-Phenyl-N-((trimethylsilyl)methyl)ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic compounds, while reduction can produce primary amines.

Scientific Research Applications

(S)-1-Phenyl-N-((trimethylsilyl)methyl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1-Phenyl-N-((trimethylsilyl)methyl)ethanamine involves the protection of the amine group through the formation of a trimethylsilyl ether. This protection prevents the amine from participating in unwanted side reactions during synthesis . The molecular targets and pathways involved include the silicon atom in the trimethylsilyl group, which interacts with various reagents to achieve the desired chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-Phenyl-N-((trimethylsilyl)methyl)ethanamine is unique due to its trimethylsilyl group, which provides steric protection and enhances the stability of the amine group during chemical reactions. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of functional groups are required .

Properties

IUPAC Name

(1S)-1-phenyl-N-(trimethylsilylmethyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NSi/c1-11(13-10-14(2,3)4)12-8-6-5-7-9-12/h5-9,11,13H,10H2,1-4H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLUTOAUUHFXKI-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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